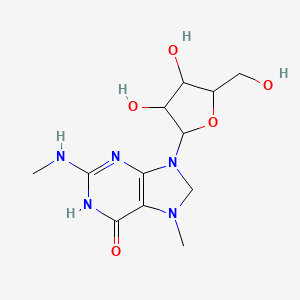
tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a complex organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This specific compound is characterized by the presence of a tert-butyl ester group, an acetoxy group, and a dihydropyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydropyrrole Ring: The dihydropyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or an enamine.
Introduction of the Acetoxy Group: The acetoxy group can be introduced via an esterification reaction using acetic anhydride and a suitable catalyst.
Formation of the Tert-butyl Ester Group: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyrrole ring, leading to the formation of pyrrole derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives with various functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the acetoxy group.
科学研究应用
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tert-butyl (E)-3-(5-hydroxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a hydroxy group instead of an acetoxy group.
Tert-butyl (E)-3-(5-methoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a methoxy group instead of an acetoxy group.
Uniqueness
Tert-butyl (E)-3-(5-acetoxy-3-methylpent-3-en-1-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the acetoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate for the synthesis of more complex molecules.
属性
分子式 |
C17H27NO4 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC 名称 |
tert-butyl 3-[(E)-5-acetyloxy-3-methylpent-3-enyl]-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C17H27NO4/c1-13(9-11-21-14(2)19)6-7-15-8-10-18(12-15)16(20)22-17(3,4)5/h8-9H,6-7,10-12H2,1-5H3/b13-9+ |
InChI 键 |
NWUYRYQWBIKNKN-UKTHLTGXSA-N |
手性 SMILES |
C/C(=C\COC(=O)C)/CCC1=CCN(C1)C(=O)OC(C)(C)C |
规范 SMILES |
CC(=CCOC(=O)C)CCC1=CCN(C1)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)



![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)




![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)
